

An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

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Compound of Interest

Compound Name: Ethyl cyclohex-2-ene-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **ethyl cyclohex-2-ene-1-carboxylate**, a valuable intermediate in organic synthesis.

Core Molecular Attributes

Ethyl cyclohex-2-ene-1-carboxylate is a cyclic ester with the chemical formula $C_9H_{14}O_2$.^[1] It possesses a molecular weight of approximately 154.21 g/mol.^{[1][2]} The structure features a six-membered carbon ring containing a double bond, with an ethyl carboxylate group attached to one of the sp^3 -hybridized carbons adjacent to the double bond.

Identifier	Value
CAS Number	55510-68-4
Molecular Formula	C ₉ H ₁₄ O ₂
Molecular Weight	154.21 g/mol
Canonical SMILES	CCOC(=O)C1CCCC=C1
InChI	InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3
InChIKey	NFWWBOBFVBORTI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **ethyl cyclohex-2-ene-1-carboxylate** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Boiling Point	196.3 °C at 760 mmHg
Density	1.002 g/cm ³
Flash Point	62.9 °C
Vapor Pressure	0.402 mmHg at 25 °C
XLogP3	2.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3

Synthesis Protocol: Diels-Alder Reaction

A common and efficient method for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate** is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Experimental Procedure

Materials:

- 1,3-Butadiene
- Ethyl acrylate
- Hydroquinone (inhibitor)
- Toluene (solvent)
- Anhydrous magnesium sulfate (drying agent)

Equipment:

- High-pressure reaction vessel or a sealed tube
- Stirring plate and magnetic stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a high-pressure reaction vessel, combine ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Cool the vessel to approximately -10 °C.
- **Addition of Diene:** Carefully add an equimolar amount of liquefied 1,3-butadiene to the reaction vessel.

- **Reaction Conditions:** Seal the vessel and heat the mixture to 100-150 °C for several hours with constant stirring. The progress of the reaction can be monitored by gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
- **Purification:** Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under vacuum to yield pure **ethyl cyclohex-2-ene-1-carboxylate**.

Spectroscopic Characterization

The structure of **ethyl cyclohex-2-ene-1-carboxylate** can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons in the ethyl group and the cyclohexene ring.

- **Ethyl group:** A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
- **Cyclohexene ring:** The olefinic protons will appear in the downfield region (around 5.5-6.0 ppm). The allylic and aliphatic protons will resonate in the upfield region (around 1.5-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

- **Carbonyl carbon:** A signal in the downfield region, typically around 170-175 ppm.
- **Olefinic carbons:** Two signals in the range of 120-140 ppm.
- **Ethyl group carbons:** Signals for the O-CH₂ (around 60 ppm) and the CH₃ (around 14 ppm).
- **Cyclohexene ring sp³ carbons:** Signals in the aliphatic region (20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

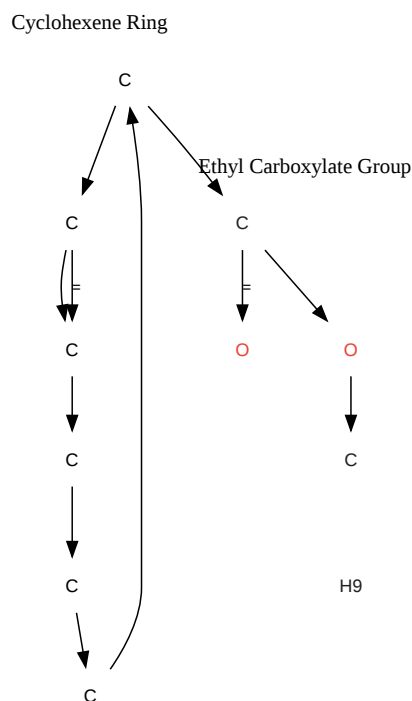
- C=O stretch (ester): A strong absorption band around 1730-1740 cm^{-1} .
- C=C stretch (alkene): A medium intensity band around 1650 cm^{-1} .
- =C-H stretch (alkene): A band of medium intensity above 3000 cm^{-1} .
- C-H stretch (alkane): Strong absorption bands in the 2850-3000 cm^{-1} region.
- C-O stretch (ester): A strong band in the 1000-1300 cm^{-1} region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M^+) at $m/z = 154$. The fragmentation pattern will likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$, $m/z = 45$) or the entire ester group ($-\text{COOCH}_2\text{CH}_3$, $m/z = 73$). A retro-Diels-Alder reaction under electron impact could also lead to fragments corresponding to butadiene ($m/z = 54$) and ethyl acrylate ($m/z = 100$).

Visualizations

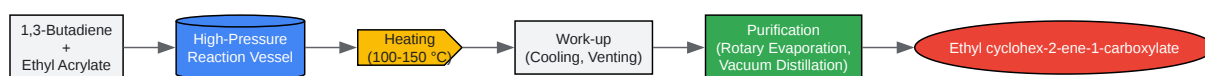
Molecular Structure



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Caption: Molecular structure of **ethyl cyclohex-2-ene-1-carboxylate**.

Synthesis Workflow: Diels-Alder Reaction



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Caption: Workflow for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate**.

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References

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